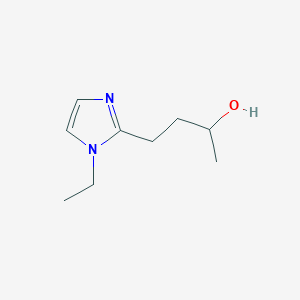

4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol

Description

Contextualization within the Imidazole (B134444) Heterocycle Class and Substituted Alcohol Structures

4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol is a member of two prominent classes of organic compounds: imidazole heterocycles and substituted secondary alcohols. The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. nih.gov This structural motif is a key component in a variety of natural products, including the amino acid histidine and the neurotransmitter histamine. nih.gov The presence of two nitrogen atoms imparts amphoteric properties to the imidazole ring, allowing it to act as both a weak acid and a weak base. nih.gov This characteristic is crucial for its role in biological systems, often as a part of enzyme active sites where it can facilitate proton transfer.

The second key structural feature is the substituted butan-2-ol side chain. As a secondary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. The position of the hydroxyl group and the length of the alkyl chain can significantly influence the molecule's physical and chemical properties, such as its polarity, solubility, and reactivity. The combination of the imidazole ring and the substituted alcohol functionality in this compound creates a molecule with potential for a range of intermolecular interactions, including hydrogen bonding and coordination with metal ions.

Overview of Imidazole-Containing Architectures in Chemical Science

Imidazole-containing architectures are of profound interest in chemical science, largely due to their prevalence in biologically active molecules. nih.govslideshare.net The versatility of the imidazole scaffold allows for the synthesis of a vast array of derivatives with diverse pharmacological properties. slideshare.net These include antifungal, antibacterial, anticancer, and anti-inflammatory activities. nih.govclinmedkaz.org For instance, the imidazole ring is a core component of the widely used antifungal drugs ketoconazole (B1673606) and miconazole.

The synthetic utility of imidazoles is well-established, with numerous methods available for their preparation and functionalization. uobasrah.edu.iq The nitrogen atoms of the imidazole ring can be readily alkylated, and the carbon atoms can be functionalized through various reactions, allowing for the creation of a diverse library of compounds for screening and development. uobasrah.edu.iq This chemical tractability has made imidazole a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Rationale for Dedicated Research on this compound and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of related compounds. The combination of an imidazole ring and a secondary alcohol moiety suggests several potential areas of research interest.

Potential Pharmacological Activity: The imidazole nucleus is a well-known pharmacophore. The introduction of a 1-ethyl group and a 4-hydroxybutyl side chain at the 2-position can modulate the lipophilicity and steric bulk of the molecule, potentially leading to specific interactions with biological targets. Analogues with similar structural features have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. nih.gov

Synthetic Utility: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group of the butan-2-ol side chain can be further functionalized, for example, through esterification or etherification, to create a variety of derivatives. These derivatives could be screened for enhanced biological activity or tailored for specific applications.

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group provide potential coordination sites for metal ions. This suggests that this compound could be explored as a ligand in the development of novel metal complexes with catalytic or material science applications.

Due to the limited direct research on this specific compound, a detailed analysis of its properties and findings relies on the foundational knowledge of imidazole and alcohol chemistry. The following tables outline the predicted and known properties of its constituent parts.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.24 g/mol |

| LogP | 1.25 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| pKa (most basic) | 6.8 |

Note: These values are computationally predicted and await experimental verification.

Interactive Data Table: General Properties of Imidazole and Butan-2-ol

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| Imidazole | C3H4N2 | 256 | 90 |

| Butan-2-ol | C4H10O | 99.5 | -115 |

The study of this compound and its analogues represents a logical progression in the exploration of imidazole-based compounds. While direct experimental data is scarce, the foundational principles of organic chemistry and the known activities of related structures provide a strong impetus for its synthesis and characterization. Future research in this area could uncover novel applications in medicine, catalysis, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

4-(1-ethylimidazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C9H16N2O/c1-3-11-7-6-10-9(11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3 |

InChI Key |

NHWNLVPOYGOMGN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CCC(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Key Disconnections for the Imidazole (B134444) and Butanol Moieties

A retrosynthetic analysis of the target molecule, 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol, suggests several logical disconnections. The most apparent disconnection is at the C-C bond between the imidazole ring and the butanol side chain. This leads to two primary synthons: a 1-ethyl-1H-imidazol-2-yl anion equivalent and a 4-oxobutyl cation equivalent, or alternatively, a 2-lithio-1-ethyl-1H-imidazole and a suitable four-carbon electrophile.

Another key disconnection can be made at the N-ethyl bond of the imidazole ring, simplifying the imidazole precursor to 2-substituted imidazole and an ethylating agent. The butan-2-ol side chain can be further disconnected to simpler starting materials through transformations such as the reduction of a corresponding ketone or the opening of an epoxide.

| Disconnection | Synthons | Possible Reagents |

|---|---|---|

| Imidazole-Butanol C-C Bond | 1-Ethyl-1H-imidazol-2-yl anion and Butan-2-ol cation equivalent | 2-Lithio-1-ethyl-1H-imidazole and 4-halobutan-2-ol (or protected form) |

| Imidazole N-Ethyl Bond | 2-(Butan-2-ol-4-yl)-1H-imidazole and Ethyl cation equivalent | 2-(Butan-2-ol-4-yl)-1H-imidazole and Ethyl iodide |

| Butanol C-O Bond | Grignard reagent from 1-(1-ethyl-1H-imidazol-2-yl)-3-bromopropane and Acetaldehyde | Mg and CH3CHO |

Targeted Synthesis of the 1-Ethyl-1H-imidazole Core

The synthesis of the 1-ethyl-1H-imidazole core is a crucial step. A common method for the N-alkylation of imidazoles involves the reaction of imidazole with an alkyl halide in the presence of a base. Specifically, 1-ethyl-1H-imidazole can be prepared by treating imidazole with ethyl iodide or ethyl bromide in a suitable solvent like DMF or acetonitrile (B52724), with a base such as sodium hydride or potassium carbonate to deprotonate the imidazole nitrogen. nih.govciac.jl.cnbeilstein-journals.org The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors of the substituents, as well as the reaction conditions. otago.ac.nz For the synthesis of the target molecule, a pre-functionalized imidazole at the 2-position could be N-ethylated, or 1-ethyl-1H-imidazole could be functionalized at the 2-position in a subsequent step.

| Reactants | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Imidazole, Ethyl Iodide | NaH, DMF, 0 °C to rt | 1-Ethyl-1H-imidazole | Anhydrous conditions are crucial. |

| Imidazole, Diethyl Sulfate | KOH, Toluene, Reflux | 1-Ethyl-1H-imidazole | Phase-transfer catalyst can enhance yield. |

Formation of the Butan-2-ol Side Chain and Stereocenter Control

The butan-2-ol side chain contains a stereocenter at the C2 position, making its stereocontrolled synthesis a key aspect. Butan-2-ol is a chiral molecule, while its isomer butan-1-ol is achiral. doubtnut.com The synthesis of racemic butan-2-ol can be achieved through various methods, such as the Grignard reaction between ethylmagnesium bromide and acetaldehyde. wikipedia.org

For stereocenter control, several asymmetric synthesis strategies can be employed. One approach involves the asymmetric reduction of butan-2-one using chiral reducing agents, such as those derived from chiral boranes (e.g., Midland Alpine borane) or enzymes. concordia.ca Another method is the use of chiral catalysts for the hydrogenation of butan-2-one. Additionally, chiral pool synthesis starting from readily available chiral precursors like (R)- or (S)-lactic acid can be envisioned. The conversion of one enantiomer to the other, for instance, R-butan-2-ol to S-butan-2-ol, can be achieved through methods like the Mitsunobu reaction, which proceeds with inversion of configuration. youtube.com

Coupling Strategies for Imidazole-Butanol Linkage

Several strategies can be employed to couple the 1-ethyl-1H-imidazole core with the butan-2-ol side chain.

If the butanol side chain is introduced via N-alkylation, a pre-formed 2-substituted imidazole would be reacted with a suitable 4-halo-butan-2-ol derivative. However, for the target molecule, the side chain is at the C2 position. Therefore, a more relevant approach involves the C2-functionalization of a pre-formed 1-ethyl-1H-imidazole. This can be achieved by deprotonation at the C2 position with a strong base like n-butyllithium to form a highly nucleophilic 2-lithio-1-ethyl-1H-imidazole. This intermediate can then react with an electrophilic four-carbon synthon, such as 1,2-epoxybutane (B156178) or a protected 4-halobutan-2-one followed by reduction. The regioselectivity of N-alkylation is a critical factor when dealing with unsymmetrical imidazoles, with steric and electronic effects dictating the position of alkylation. otago.ac.nz

Functional group interconversions on the butanol chain are essential for facilitating the coupling reaction and for the final installation of the hydroxyl group. For instance, a four-carbon chain with a terminal leaving group (e.g., bromide or tosylate) and a protected ketone at the 2-position can be used to alkylate the C2 of 1-ethyl-1H-imidazole. Subsequent deprotection and reduction of the ketone would yield the desired butan-2-ol side chain. Alternatively, starting with a butenoic acid derivative, a series of reductions and functional group manipulations can lead to the desired butan-2-ol moiety, which can then be coupled to the imidazole ring.

Stereoselective Synthesis and Chiral Induction Approaches (e.g., of the Butan-2-ol Stereocenter)

Achieving stereoselectivity at the butan-2-ol stereocenter is a significant challenge in the synthesis of enantiomerically pure this compound. Several advanced methodologies can be applied:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor of the butanol side chain to direct a stereoselective reaction, such as a diastereoselective alkylation or reduction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a well-known example used in stereoselective alkylations. wikipedia.org

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively transform a prochiral substrate into a chiral product. For example, the asymmetric hydrogenation of but-3-en-2-ol or a similar unsaturated precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can establish the stereocenter. Asymmetric hydroboration of a suitable alkene followed by oxidation is another powerful method. concordia.ca

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomer.

| Approach | Methodology | Example | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Attachment of a chiral molecule to control stereochemistry. | Use of an Evans oxazolidinone auxiliary for a diastereoselective alkylation to form the C-C bond of the butanol chain. | High diastereoselectivity, leading to a specific enantiomer after auxiliary removal. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric reduction of a ketone precursor using a chiral borane (B79455) reagent. concordia.ca | Direct formation of one enantiomer in excess. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemate. | Lipase-catalyzed acylation of racemic this compound. | Separation of enantiomers. |

One-Pot and Multicomponent Reaction Strategies for Analogous Imidazole Derivatives

The synthesis of imidazole derivatives, analogous to this compound, has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). These strategies are central to modern organic synthesis due to their high efficiency, atom economy, and operational simplicity, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation. asianpubs.orgresearchgate.net MCRs, in particular, enable the formation of highly functionalized molecules by combining three or more reactants in a single pot, which is invaluable for creating libraries of compounds for further investigation. researchgate.net

A prevalent multicomponent approach for synthesizing substituted imidazoles is the Debus-Radziszewski reaction and its variations. wikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). nih.govnih.gov This four-component reaction is highly versatile and can be adapted to produce a wide array of 1,2,4,5-tetrasubstituted imidazoles. nih.gov The methodology is applicable to various primary amines, including aliphatic and aromatic amines with either electron-donating or electron-withdrawing groups. nih.gov

The advantages of these one-pot methods are numerous. They often proceed under mild reaction conditions, can sometimes be performed under solvent-free conditions to enhance their environmental friendliness, and typically result in high yields with easy work-up procedures. asianpubs.orgresearchgate.net Modern advancements have incorporated techniques like microwave or ultrasonic irradiation to further accelerate reaction times and improve yields. nih.govnih.gov For instance, a sequential two-step, one-pot synthesis of novel imidazole derivatives has been successfully carried out under microwave-assisted conditions using p-toluenesulfonic acid as a catalyst in ethanol (B145695), a green solvent. nih.gov

Below is a table summarizing various multicomponent strategies for the synthesis of substituted imidazole derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Scope |

| Four-Component | 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate | p-Toluenesulfonic acid / Microwave | 1,2,4,5-Tetrasubstituted Imidazoles nih.gov |

| Four-Component | 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate | Nanocrystalline MgAl₂O₄ / Ultrasonic Irradiation | 1,2,4,5-Tetrasubstituted Imidazoles nih.gov |

| Three-Component | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Diruthenium(II) catalyst / Aerobic conditions | 2,4,5-Trisubstituted Imidazoles acs.orgrsc.org |

| Three-Component | α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium triflate | Highly substituted Imidazoles organic-chemistry.org |

| One-Pot, Two-Step | Internal Alkyne, Aldehyde, Aniline, Ammonium Acetate | Pivalic acid / DMSO/H₂O | Tri- and Tetrasubstituted Imidazoles acs.org |

This table provides an interactive overview of different multicomponent reaction strategies for synthesizing imidazole derivatives.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Metal-Catalyzed, Organocatalysis)

The optimization of reaction conditions and the selection of an appropriate catalyst system are critical for the efficient synthesis of imidazole derivatives. The yield, purity, and reaction time are heavily influenced by parameters such as the catalyst, solvent, temperature, and reactant concentrations. researchgate.netresearchgate.net Both metal-based catalysts and metal-free organocatalysts have been extensively explored for this purpose.

Metal-Catalyzed Systems: Transition metals play a significant role in catalyzing the formation of the imidazole core. A wide range of metal catalysts, including those based on copper (Cu), zinc (Zn), rhodium (Rh), iron (Fe), and ruthenium (Ru), have been employed. rsc.orgorganic-chemistry.orgresearchgate.net Copper catalysts, such as CuI, CuCl₂, and Cu(OAc)₂, are particularly common and versatile, facilitating key C-N bond formations and cycloaddition reactions under relatively mild conditions. organic-chemistry.orgbeilstein-journals.org For example, copper-catalyzed protocols can achieve the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, diruthenium(II) catalysts have been used in borrowing hydrogen processes to synthesize imidazoles from benzylic alcohols and 1,2-diketones under aerobic conditions. rsc.org The choice of metal, ligand, and additives can be fine-tuned to control the reaction's outcome and efficiency.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful and often more environmentally benign alternative to metal catalysis for imidazole synthesis. tandfonline.com These metal-free catalysts can be simple organic molecules like amino acids, organic acids, or N-heterocyclic carbenes (NHCs). For instance, L-proline triflate and glutamic acid have proven to be efficient catalysts for the one-pot synthesis of polysubstituted imidazoles. tandfonline.comresearchgate.net Pivalic acid has been used to promote the four-component synthesis of imidazoles from alkynes, aldehydes, and amines. acs.orgtandfonline.com Another notable example is the use of thiazolium salts as organocatalysts. This methodology involves the catalyzed addition of an aldehyde to an acyl imine to generate an α-ketoamide intermediate in situ, which then undergoes ring closure to form the desired imidazole in a one-pot sequence. acs.orgfigshare.com The use of natural catalysts like ascorbic acid (Vitamin C) under solvent-free conditions further highlights the trend towards green chemistry in these syntheses. tandfonline.com

Optimization of Reaction Parameters: The systematic optimization of reaction conditions is crucial for maximizing product yield and minimizing reaction time. A typical optimization process involves screening various solvents, catalyst loadings, and temperatures. researchgate.net For example, in a study optimizing the synthesis of a specific heterocyclic compound, ethanol was found to be the superior solvent when compared to methanol, acetonitrile, and DMF, leading to a significantly higher yield under reflux conditions. researchgate.net The catalyst concentration is also a key variable; screening different molar percentages of a catalyst like molecular iodine revealed that 20 mol% provided the best results in a particular reaction. researchgate.net The absence of a catalyst often results in no product formation, underscoring its essential role. researchgate.net

The following table illustrates a typical optimization process for the synthesis of an imidazole derivative, showing how changes in reaction conditions can affect the outcome.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl₃ (10) | Ethanol | Reflux | 5 | 82 |

| 2 | FeCl₃ (10) | Methanol | Reflux | 6 | 25 |

| 3 | FeCl₃ (10) | Acetonitrile | Reflux | 8 | 13 |

| 4 | FeCl₃ (10) | DMF | Reflux | 6 | 30 |

| 5 | None | Ethanol | Reflux | 24 | Trace |

| 6 | ZnCl₂ (10) | Ethanol | Reflux | 7 | 65 |

| 7 | p-TSA (10) | Ethanol | Reflux | 6 | 70 |

| 8 | FeCl₃ (5) | Ethanol | Reflux | 6 | 75 |

| 9 | FeCl₃ (15) | Ethanol | Reflux | 5 | 83 |

This interactive table demonstrates the impact of varying catalysts, solvents, and catalyst loading on the yield of a representative imidazole synthesis, based on general findings in the literature. researchgate.netresearchgate.net

Sophisticated Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides critical information about the number and types of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton resonance is indicative of its electronic environment, while spin-spin coupling patterns reveal the proximity of neighboring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

|---|---|---|---|

| CH₃ (ethyl) | 1.4 | Triplet | 7.3 |

| N-CH₂ (ethyl) | 4.0 | Quartet | 7.3 |

| Imidazole (B134444) H-4 | 7.0 | Doublet | 1.2 |

| Imidazole H-5 | 6.9 | Doublet | 1.2 |

| CH₂ (butane C4) | 2.8 | Triplet | 7.5 |

| CH₂ (butane C3) | 1.8 | Multiplet | - |

| CH (butane C2) | 3.8 | Multiplet | - |

| CH₃ (butane C1) | 1.2 | Doublet | 6.2 |

Note: The data presented in this table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl) | 15 |

| N-CH₂ (ethyl) | 45 |

| Imidazole C-2 | 148 |

| Imidazole C-4 | 128 |

| Imidazole C-5 | 121 |

| CH₂ (butane C4) | 30 |

| CH₂ (butane C3) | 38 |

| CH (butane C2) | 68 |

Note: The data presented in this table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To further refine the structural assignment, a suite of two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, offering insights into the molecule's conformation and stereochemistry.

Mass Spectrometry for Fragmentation Pattern Analysis and Accurate Mass Determination

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass, which in turn can be used to deduce the molecular formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, as the molecule breaks apart in a predictable manner upon ionization.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]+• | 182.1419 |

| [M-H₂O]+• | 164.1313 |

| [M-CH₃]+ | 167.1287 |

Note: The data presented in this table is predictive. Actual fragmentation patterns may vary depending on the ionization technique used.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is utilized to identify the functional groups present in this compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds within the molecule.

Key expected vibrational frequencies include a broad O-H stretch characteristic of the alcohol group (around 3300-3500 cm⁻¹), C-H stretching vibrations for both aliphatic and aromatic (imidazole) protons (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations from the imidazole ring (in the 1400-1600 cm⁻¹ region).

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles in the solid state. The resulting three-dimensional model of the molecule reveals its solid-state conformation and provides insights into intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. To date, no publically available crystal structure for this specific compound has been reported.

Table of Compound Names

| Compound Name |

|---|

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The presence of a chiral center at the C2 position of the butanol chain in this compound necessitates the use of analytical techniques capable of distinguishing between its enantiomers, (R)- and (S)-4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful method for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is instrumental in determining the enantiomeric excess (ee) and can also aid in the assignment of the absolute configuration of a molecule.

The principle behind using CD spectroscopy for enantiomeric excess determination lies in the fact that the two enantiomers of a chiral compound interact differently with circularly polarized light, giving rise to CD spectra that are mirror images of each other. nih.gov The magnitude of the CD signal, often expressed as the molar ellipticity ([θ]) or the differential extinction coefficient (Δε), is directly proportional to the concentration difference between the two enantiomers. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the signals from the individual enantiomers cancel each other out.

In a hypothetical scenario where a stereoselective synthesis or a chiral resolution of this compound has been achieved, CD spectroscopy would be an invaluable tool for assessing the success of the enantiomeric enrichment. By measuring the CD spectrum of a sample and comparing the signal intensity to that of a pure enantiomer (if available), the enantiomeric excess can be calculated.

For instance, if the pure (S)-enantiomer of this compound exhibits a positive Cotton effect at a specific wavelength, the corresponding (R)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov A sample containing a mixture of the two will display a CD signal with an intensity that reflects the ratio of the enantiomers.

The relationship between the observed CD signal and enantiomeric excess can be expressed by the following equation:

ee (%) = ([θ]observed / [θ]max) * 100

Where:

[θ]observed is the measured molar ellipticity of the sample.

[θ]max is the molar ellipticity of the pure enantiomer.

To illustrate the application of this technique, consider the following hypothetical data for the enantiomers of this compound.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]max, deg·cm2·dmol-1) |

| (S)-4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol | 225 | +5000 |

| (R)-4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol | 225 | -5000 |

Based on the data in Table 1, if a synthesized batch of this compound yields a molar ellipticity of +2500 deg·cm2·dmol-1 at 225 nm, the enantiomeric excess can be calculated as follows:

ee (%) = (+2500 / +5000) * 100 = 50%

This would indicate that the mixture contains 75% of the (S)-enantiomer and 25% of the (R)-enantiomer.

The utility of CD spectroscopy extends to high-throughput screening of asymmetric reactions, offering a rapid and less resource-intensive alternative to chiral chromatography methods like HPLC or GC. utexas.edu While chiral chromatography provides highly accurate values of enantiomeric excess, optical techniques like CD spectroscopy are generally simpler, more affordable, and faster. utexas.edu

It is important to note that while CD spectroscopy is excellent for determining enantiomeric excess, the initial assignment of the absolute configuration often requires correlation with other methods, such as X-ray crystallography of a single crystal or comparison with the CD spectrum of a known related compound. beilstein-journals.org In the absence of such data for this compound, the assignment of the (R) or (S) configuration to a specific CD spectrum remains speculative.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic environment of a molecule. These calculations can provide a deep understanding of the molecule's stability, reactivity, and electronic properties.

Conformational analysis is crucial for understanding the three-dimensional structure and stability of a flexible molecule like 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol. By rotating the single bonds in the butanol and ethyl chains, various conformers can be generated. Energy minimization calculations, typically performed using DFT methods, can then identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. The relative energies of other low-energy conformers can also be determined, providing insight into the molecule's flexibility.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would likely be distributed over the entire molecule.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Suggests moderate reactivity |

| HOMO Location | Imidazole Ring | Site of potential electrophilic attack |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl and ethyl groups would likely exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanical calculations are powerful for static structures, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can explore the conformational landscape of the molecule and identify the most populated conformers. Furthermore, by including solvent molecules in the simulation, the effect of the environment on the molecule's structure and dynamics can be investigated. This is particularly important for understanding its behavior in a biological or solution-phase context.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can also predict various spectroscopic properties of a molecule. By calculating the magnetic shielding of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. These theoretical predictions are valuable tools for the structural elucidation of new compounds.

Mechanistic Insights from Computational Reaction Pathway Analysis and Transition State Modeling

Detailed computational studies focusing specifically on the reaction pathways and transition state modeling of this compound are not extensively available in the public domain. However, computational chemistry provides a powerful lens through which to understand the intricate mechanisms of chemical reactions involving structurally related imidazole compounds. By examining theoretical investigations into similar molecules, we can infer potential mechanistic pathways, identify key intermediates, and characterize the transition states that govern the reactivity of this specific butanol derivative.

Theoretical studies on the synthesis and reactions of imidazole-containing compounds often employ quantum chemical calculations to elucidate reaction mechanisms. These investigations typically map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, intermediates, transition states, and products.

For instance, in the synthesis of imidazole derivatives, computational models can predict the feasibility of different cyclization strategies or the regioselectivity of substitution reactions. Transition state theory is a cornerstone of these analyses, allowing for the calculation of reaction rates from the properties of the transition state structure. The energy barrier, determined by the difference in energy between the reactants and the transition state, is a critical factor in determining the reaction kinetics.

While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction involving an imidazole derivative. This serves as an example of how computational chemistry provides quantitative insights into reaction mechanisms.

Table 1: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactant Complex | -550.123456 | 65.4 | 0.0 |

| Transition State 1 | -550.098765 | 64.8 | 15.5 |

| Intermediate | -550.134567 | 66.1 | -6.9 |

| Transition State 2 | -550.087654 | 65.1 | 22.5 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

The analysis of the vibrational frequencies of the transition state structure is also crucial. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The value of this imaginary frequency can provide further insight into the nature of the transition state.

Chemical Reactivity and Transformation Studies

Reactions at the Imidazole (B134444) Nitrogen Centers and Ring System

The imidazole ring in 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol contains two nitrogen atoms. The nitrogen at position 1 (N-1) is alkylated with an ethyl group, making it a quaternary-like nitrogen within the aromatic system. The nitrogen at position 3 (N-3) possesses a lone pair of electrons and is the primary site for reactions involving the nitrogen centers.

The N-3 atom can act as a base, readily accepting a proton to form an imidazolium (B1220033) salt. It is also a potent nucleophile, capable of attacking various electrophiles. For instance, it can be alkylated with alkyl halides to form a disubstituted imidazolium salt. The imidazole ring itself is an aromatic system, possessing a sextet of π-electrons. researchgate.net This aromaticity confers stability to the ring, but it can still undergo certain substitution reactions, although it is generally less reactive than other heterocyclic systems. researchgate.net

Transformations Involving the Butan-2-ol Hydroxyl Group (e.g., Derivatization, Elimination)

The secondary hydroxyl (-OH) group on the butanol chain is a key site for chemical transformations. nih.gov However, the hydroxide (B78521) ion is a poor leaving group, meaning the -OH group must typically be activated before nucleophilic substitution can occur. libretexts.org

Derivatization and Substitution: One common strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. This derivative can then readily undergo nucleophilic substitution (SN2) with a wide range of nucleophiles. libretexts.org Alternatively, under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH2+), which is an excellent leaving group (water). pearson.comlibretexts.org This allows for substitution reactions with nucleophiles like halide ions, proceeding via either an SN1 or SN2 mechanism depending on the reaction conditions. libretexts.orglibretexts.org

Elimination: Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of an alkene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.

A summary of potential transformations at the hydroxyl group is presented in Table 1.

| Reaction Type | Reagent(s) | Expected Product | Mechanism |

|---|---|---|---|

| O-Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-yl tosylate | Nucleophilic Acyl Substitution |

| Substitution (via Tosylate) | NaCN | 5-(1-Ethyl-1H-imidazol-2-yl)-2-methylpentanenitrile | SN2 |

| Substitution (Acid-Catalyzed) | HBr (conc.) | 2-(2-Bromobutyl)-1-ethyl-1H-imidazole | SN1 / SN2 |

| Elimination (Dehydration) | H₂SO₄ (conc.), Heat | 1-Ethyl-2-(but-1-en-2-yl)-1H-imidazole / 1-Ethyl-2-(but-2-en-2-yl)-1H-imidazole | E1 |

Investigation of Stereochemical Transformations (e.g., Epimerization, Diastereoselective Reactions)

The carbon atom bearing the hydroxyl group (C-2 of the butanol chain) is a chiral center. Therefore, this compound exists as a pair of enantiomers. The stereochemical outcome of reactions at this center is highly dependent on the reaction mechanism.

SN2 Reactions: These reactions proceed with a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center. ucsd.edu

SN1 Reactions: These reactions involve the formation of a planar carbocation intermediate. pearson.comucsd.edu A subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a mixture of retention and inversion products, often resulting in racemization. ucsd.edu

Diastereoselective reactions would be possible if a new stereocenter is introduced into the molecule, for example, by reacting the compound with a chiral reagent.

Electrophilic and Nucleophilic Reactions on the Imidazole Ring and Butanol Chain

The molecule exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Sites:

N-3 of the Imidazole Ring: The lone pair on the sp²-hybridized nitrogen makes it a strong nucleophilic center, readily reacting with electrophiles. mhmedical.comrsc.org

Hydroxyl Oxygen: The lone pairs on the oxygen of the butan-2-ol group also allow it to act as a nucleophile, for example, in acylation reactions to form esters.

Electrophilic Sites:

C-2 of the Butanol Chain: This carbon is an electrophilic center, particularly when the hydroxyl group is protonated or converted into a good leaving group. libretexts.orgmhmedical.com It is then susceptible to attack by a wide range of nucleophiles. libretexts.org

Imidazole Ring: While the imidazole ring is electron-rich, it can undergo electrophilic substitution (e.g., nitration, halogenation) under certain conditions, typically at the C-4 or C-5 positions. However, these reactions often require harsh conditions and can be complicated by the basicity of the N-3 nitrogen.

Oxidation and Reduction Pathways of the Compound

Oxidation: The most common oxidation pathway for this compound involves the secondary alcohol. Treatment with a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would convert the butan-2-ol moiety into the corresponding ketone, yielding 4-(1-ethyl-1H-imidazol-2-yl)butan-2-one. chegg.com Stronger oxidizing agents like potassium permanganate (B83412) could potentially cleave the butanol chain or oxidize the imidazole ring, but these reactions are less controlled. doubtnut.com

Reduction: The reduction of this compound itself is not a typical transformation, as the alcohol is already in a reduced state. However, the corresponding ketone, 4-(1-ethyl-1H-imidazol-2-yl)butan-2-one, can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). askiitians.com This reduction would regenerate the chiral center at C-2. The imidazole ring is generally resistant to catalytic hydrogenation under conditions that would reduce a simple alkene.

Exploration of Complexation Behavior with Metal Ions (in non-biological contexts)

The N-3 atom of the imidazole ring, with its available lone pair of electrons, is an excellent ligand for coordinating with a variety of metal ions. wisdomlib.org Imidazole derivatives are known to form stable complexes with transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II). academicjournals.orgresearchgate.net The complexation involves the donation of the lone pair from the nitrogen to a vacant orbital of the metal ion, forming a coordinate covalent bond. nih.govcore.ac.uk The formation and stability of these metal complexes can be influenced by factors such as pH and the solvent system used. core.ac.uk The butanol side chain could also potentially participate in chelation, although coordination through the imidazole nitrogen is typically the dominant interaction.

Role as a Building Block in Multi-Step Organic Syntheses

Due to its bifunctional nature, this compound serves as a versatile building block in organic synthesis. thieme.de The term "building block" refers to organic molecules with functional groups that allow for their incorporation into larger, more complex molecular architectures. beilstein-journals.org

The hydroxyl group can be used as a handle for chain extension or for introducing other functionalities through substitution or elimination reactions. researchgate.net Simultaneously, the imidazole moiety can be used to introduce a heterocyclic core into a target molecule, which is a common structural motif in many pharmaceutically active compounds. researchgate.netnih.gov For example, the compound could be elaborated into more complex structures through reactions that modify the side chain, followed by further functionalization of the imidazole ring or its use as a coordinating ligand.

Advanced Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. nih.gov For "4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol," HPLC is employed for purity assessment, quantification, and the critical task of chiral resolution.

Purity and Quantification: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity determination. The method separates the target compound from synthesis-related impurities and degradation products based on differences in polarity. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, leveraging the chromophore of the imidazole (B134444) ring. By running a validated method with reference standards, the percentage purity of a given batch can be accurately determined.

Chiral Resolution: Since "this compound" possesses a chiral center at the C2 position of the butanol chain, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is essential, as they may exhibit different pharmacological activities. Chiral HPLC is the preferred method for this separation. mdpi.com This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.govnih.gov The differential interaction of the enantiomers with the CSP allows for their separation. Both normal-phase (e.g., n-hexane/alcohol mixtures) and reversed-phase conditions can be explored to achieve optimal resolution. nih.govresearchgate.net The successful separation allows for the determination of enantiomeric excess (ee), a critical quality attribute.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Purity Assay (RP-HPLC) | Chiral Resolution (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium Acetate (pH 6.5)B: Acetonitrile | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Injection Vol. | 10 µL | 15 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. researchgate.net For a polar molecule like "this compound," direct analysis can be challenging due to its low volatility and potential for thermal degradation.

Derivatization: To overcome these challenges, derivatization is often employed. The hydroxyl group of the butanol chain can be converted into a more volatile and thermally stable functional group. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This process increases the volatility of the analyte, allowing it to be readily analyzed by GC. Another approach involves using agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to create carbamate (B1207046) derivatives, which can improve chromatographic properties. nih.gov

Trace Analysis: Once derivatized, the compound can be separated from other volatile components on a capillary GC column (e.g., a 5% phenyl-polysiloxane phase). The eluting components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification, even at trace levels. This is invaluable for detecting residual solvents from synthesis or identifying minute degradation products. nih.govresearchgate.net

Table 2: Expected GC-MS Data for a TMS-Derivatized Analyte

| Parameter | Description |

| Analyte | TMS-derivative of this compound |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | A peak corresponding to the mass of the derivatized molecule. |

| Key Fragmentation Ions | Characteristic fragments resulting from the cleavage of the butanol side chain and imidazole ring, providing structural confirmation. |

| Application | Identification of trace impurities, metabolite profiling, and confirmation of structure. |

Advanced Titrimetric Methods for Acidity/Basicity Characterization

Titrimetric methods provide fundamental information about the acidic or basic properties of a molecule, which is essential for understanding its behavior in different pH environments. The imidazole moiety in "this compound" confers basic properties to the molecule.

Potentiometric Titration: Potentiometric titration is a precise method to determine the acid dissociation constant (pKa) of the protonated imidazole ring. nih.gov Since imidazole derivatives can be weak bases, these titrations are often performed in non-aqueous solvents, such as glacial acetic acid or acetonitrile, to enhance the basicity and obtain a sharp titration endpoint. dergipark.org.tr A strong acid, like perchloric acid dissolved in the same non-aqueous solvent, is used as the titrant. dergipark.org.tr By monitoring the potential (or pH) as a function of the titrant volume, a titration curve is generated. The pKa value can be determined from the half-neutralization point of this curve. dergipark.org.tr This data is critical for developing formulations and predicting the compound's solubility and absorption characteristics at different physiological pH values.

Karl Fischer Titration: Another important titrimetric method is Karl Fischer titration, which is specifically used for the accurate determination of water content in a sample. The presence of water can affect the stability, solid-state properties, and reactivity of a chemical compound. This method is highly sensitive and specific for water, making it the standard for moisture analysis in raw materials and finished products.

Solid-State Characterization Techniques (e.g., Powder X-ray Diffraction, Thermal Analysis – TGA, DSC)

The physical properties of a compound in its solid state are governed by its crystal structure and thermal stability. These characteristics are investigated using a suite of solid-state characterization techniques.

Powder X-ray Diffraction (PXRD): Powder X-ray Diffraction (PXRD) is the primary technique for analyzing crystalline solids. units.it When a beam of X-rays is directed at a powdered crystalline sample, it is diffracted by the crystal lattice planes, producing a unique diffraction pattern. dntb.gov.uanih.gov This pattern serves as a fingerprint for a specific crystalline form (polymorph). researchgate.net PXRD is used to:

Confirm the crystalline nature of the material.

Identify different polymorphic forms, which can have different solubilities and stabilities.

Monitor phase transitions during manufacturing or storage. units.it

Assess batch-to-batch consistency of the solid form.

Thermal Analysis – TGA, DSC: Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. tainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. eag.com This provides information on thermal stability, decomposition temperatures, and the presence of volatile components like water or residual solvents. ohiolink.edu A typical TGA experiment would show a stable mass up to a certain temperature, followed by a mass loss step corresponding to decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. ohiolink.edu For "this compound," a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point, providing a measure of its purity. It can also be used to study polymorphism, as different crystalline forms will typically have different melting points and enthalpies of fusion. mdpi.com

Table 3: Typical Solid-State Characterization Data

| Technique | Information Obtained | Illustrative Result for this compound |

| PXRD | Crystalline structure, polymorphism | A unique diffraction pattern with characteristic peaks at specific 2θ angles, confirming the crystalline form. |

| TGA | Thermal stability, decomposition | Onset of decomposition at a specific temperature (e.g., >200 °C), indicating thermal stability. |

| DSC | Melting point, phase transitions | A sharp endothermic peak indicating a distinct melting point (e.g., 110-115 °C). |

Potential Applications in Non Biological and Materials Science Research

Role as a Synthetic Intermediate for Novel Organic Scaffolds

The structure of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol makes it a valuable precursor for the synthesis of more complex and functionally diverse organic molecules. The presence of both a nucleophilic imidazole (B134444) nitrogen and a modifiable hydroxyl group allows for a range of chemical transformations, leading to the creation of novel organic scaffolds.

The chiral nature of the secondary alcohol at the C2 position of the butane (B89635) chain is of particular significance. This inherent chirality can be exploited in the synthesis of enantiomerically pure compounds, which are crucial in fields such as asymmetric catalysis and chiroptical materials. acs.orgnih.gov For instance, the hydroxyl group can be derivatized or replaced to introduce other functionalities, while retaining the stereochemical integrity of the chiral center. This approach enables the preparation of a library of chiral building blocks.

Furthermore, the imidazole ring itself can be a site for further functionalization. The N-ethyl group at the 1-position of the imidazole ring enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction conditions. The C4 and C5 positions of the imidazole ring are also amenable to electrophilic substitution, allowing for the introduction of additional substituents and the construction of highly decorated heterocyclic systems. These modifications can lead to the development of novel ligands for coordination chemistry or scaffolds for supramolecular assembly. rsc.org

A summary of potential synthetic transformations of this compound is presented in the table below.

| Reactive Site | Potential Transformation | Resulting Scaffold | Potential Application |

| Secondary Alcohol | Oxidation | Chiral ketone | Intermediate for chiral amines/alcohols |

| Secondary Alcohol | Esterification/Etherification | Chiral esters/ethers | Chiral auxiliaries, liquid crystals |

| Secondary Alcohol | Nucleophilic Substitution | Chiral amines, azides, etc. | Chiral ligands, bioactive molecules |

| Imidazole Ring (C4/C5) | Electrophilic Substitution | Functionalized imidazoles | Advanced ligands, functional dyes |

These synthetic pathways underscore the potential of this compound as a versatile intermediate for accessing a wide array of novel and stereochemically defined organic structures.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The imidazole moiety is a well-established functional group in the field of supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and coordination with metal ions. nih.gov The specific structure of this compound, with its N-ethylated imidazole and a hydroxyl group, offers unique opportunities for the design of novel supramolecular assemblies and host-guest systems.

The imidazole ring can act as a hydrogen bond acceptor through its sp²-hybridized nitrogen atom, while the secondary alcohol can serve as both a hydrogen bond donor and acceptor. This dual functionality allows for the formation of intricate hydrogen-bonded networks, leading to the self-assembly of one-, two-, or three-dimensional supramolecular architectures. rsc.org The ethyl group on the imidazole nitrogen and the butanol chain can influence the packing and stability of these assemblies through steric effects and van der Waals interactions.

In the context of host-guest chemistry, the imidazole ring can act as a binding site for various guest molecules. For example, chiral cyclophane receptors incorporating imidazole units have demonstrated enantioselective recognition of amino acid derivatives. rsc.org The chiral butanol side chain of this compound could be incorporated into a macrocyclic host to create a chiral cavity, enabling the selective binding of enantiomeric guests. Furthermore, the imidazole nitrogen can coordinate to metal ions, which can then act as a binding site for anionic guests. The formation of such supramolecular catalysts, where the host-guest binding event influences a chemical reaction, is an area of active research. researchgate.netsciopen.com

Investigation as a Ligand in Catalysis or Coordination Chemistry

The presence of both a nitrogen atom in the imidazole ring and an oxygen atom in the hydroxyl group makes this compound a potential N,O-bidentate ligand for a variety of metal ions. The formation of a stable chelate ring upon coordination can enhance the stability and catalytic activity of the resulting metal complex. The chirality of the butanol backbone is a key feature, suggesting its application in asymmetric catalysis. nih.gov

Chiral imidazole-containing amino alcohols have been successfully employed as ligands in copper-catalyzed asymmetric Henry reactions, achieving high yields and excellent enantioselectivities. researchgate.net Similarly, chiral bicyclic imidazole catalysts have been developed for a range of enantioselective transformations. acs.org The structure of this compound is analogous to these successful ligand scaffolds, suggesting its potential to form catalytically active and enantioselective metal complexes. The ethyl group on the imidazole can modulate the steric and electronic properties of the ligand, thereby influencing the outcome of the catalytic reaction.

The coordination chemistry of imidazole derivatives is extensive, with complexes of numerous transition metals being reported. nih.govacs.org Copper(II) complexes with imidazole derivatives, for instance, have been studied for their catalytic activity in oxidation reactions. mdpi.com The specific coordination geometry and electronic structure of a metal complex of this compound would depend on the metal ion, the solvent, and the reaction conditions. The potential for this compound to act as a versatile N,N- or N,O-bidentate ligand opens up possibilities for its use in a wide range of catalytic applications, from carbon-carbon bond formation to oxidation and reduction reactions. rsc.orgacs.orgnih.govmdpi.comresearchgate.net

Integration into Functional Materials (e.g., Polymers, Sensors, Dyes)

The incorporation of imidazole functionalities into polymeric structures can impart a range of interesting properties, including catalytic activity, ion-conductivity, and responsiveness to external stimuli. rsc.orgrsc.orgrsc.orgnih.gov The this compound molecule, with its reactive hydroxyl group, could potentially be used as a functional monomer in polymerization reactions. For example, it could be converted into a methacrylate (B99206) or acrylate (B77674) derivative and subsequently copolymerized with other monomers to create functional polymers.

Imidazole-functionalized polymers have been explored for applications in gas capture, particularly for CO₂. rsc.orgcambridge.orgresearchgate.netntnu.no The basic nitrogen atoms of the imidazole ring can interact with acidic gases like CO₂. Polymers incorporating the subject compound could be designed to have specific porosities and affinities for gas molecules.

Furthermore, the imidazole moiety is a known fluorophore and can be used in the design of fluorescent chemosensors for the detection of metal ions and other analytes. unigoa.ac.inseejph.commdpi.comrsc.orgnih.gov The coordination of a metal ion to the imidazole ring can lead to a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. Imidazole-based metal-organic frameworks (MOFs) have also been developed for the fluorescent detection of various substances. nih.govresearchgate.netacs.orgresearchgate.net Polymers or materials functionalized with this compound could be developed as sensors for environmental monitoring or biomedical diagnostics. The chiral nature of the butanol side chain could also be exploited to develop sensors with enantioselective recognition capabilities.

The development of stimuli-responsive or "smart" polymers is a rapidly growing field. researchgate.netnih.gov The imidazole group is pH-responsive due to the protonation/deprotonation of its nitrogen atoms. Polymers containing this moiety can exhibit changes in their solubility, conformation, or other properties in response to changes in pH. This property can be utilized in applications such as drug delivery systems and smart coatings.

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of imidazole (B134444) derivatives is a well-established field, yet there remains a continuous drive for the development of more environmentally benign and efficient methodologies. researchgate.net Future research should focus on establishing novel synthetic pathways to 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-ol that adhere to the principles of green chemistry. This includes the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic systems that minimize waste and energy consumption.

Key Research Objectives:

One-Pot Synthesis: Investigating multi-component reactions where the imidazole ring and the butanol side chain are constructed in a single synthetic operation. This approach, as explored for other imidazole derivatives, can significantly improve efficiency and reduce waste. researchgate.net

Green Catalysis: The use of reusable and non-toxic catalysts, such as ionic liquids, could offer a sustainable alternative to traditional synthetic methods. researchgate.net

Microwave-Assisted Synthesis: Exploring the application of microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise in the synthesis of other heterocyclic compounds.

| Synthetic Approach | Potential Advantages | Key Challenges | Relevant Research Area |

| Multi-component Reaction | High atom economy, reduced reaction time, simplified purification | Identification of suitable starting materials and reaction conditions | Green Chemistry, Organic Synthesis |

| Ionic Liquid Catalysis | Recyclable catalyst, mild reaction conditions, potential for improved selectivity | Catalyst cost and stability, product isolation from the ionic liquid | Sustainable Chemistry, Catalysis |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, enhanced purity | Scale-up limitations, potential for localized overheating | Process Chemistry, Synthetic Methodology |

Deeper Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future work should employ a combination of experimental and computational techniques to unravel the intricate details of these processes.

Areas for Mechanistic Investigation:

Kinetics and Thermodynamics: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various parameters on reaction rates.

Intermediate Trapping: Utilizing spectroscopic techniques and chemical trapping experiments to identify and characterize transient intermediates.

Isotopic Labeling: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction sequence.

Expansion of Computational Studies to Broader Systems

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental design. tandfonline.comresearchgate.netresearchgate.net Future computational studies on this compound and its derivatives could provide valuable insights into their electronic structure, conformational preferences, and potential interactions with other molecules.

Proposed Computational Investigations:

Density Functional Theory (DFT) Calculations: To determine optimized geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule and its potential interactions in different solvent environments. tandfonline.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies: To model potential interactions with biological macromolecules, should future applications in that domain be considered.

| Computational Method | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Guidance for spectroscopic characterization, prediction of reactivity |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, interaction dynamics | Understanding of solution-phase behavior, prediction of binding modes |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction mechanisms in biological systems | Design of potential bioactive molecules, elucidation of biological activity |

Discovery of Novel Non-Biological Applications

While many imidazole derivatives find applications in medicinal chemistry, their unique electronic and structural properties also make them suitable for a range of material science and industrial applications. nih.govtsijournals.comwikipedia.org Future research should aim to uncover novel non-biological applications for this compound.

Potential Areas of Application:

Corrosion Inhibitors: Imidazole derivatives have been investigated as corrosion inhibitors for various metals. The presence of nitrogen atoms and the potential for surface adsorption make this a promising area of investigation.

Ionic Liquids: The imidazole core is a common feature in ionic liquids. wikipedia.org By modifying the structure of this compound, it may be possible to synthesize novel ionic liquids with tailored properties.

Ligands in Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate to metal ions, making this compound a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Investigation into the Synthesis of Stereoisomers and their Distinct Chemical Behavior

The presence of a chiral center at the C2 position of the butanol side chain in this compound means that it can exist as a pair of enantiomers. The synthesis and characterization of these individual stereoisomers, and the study of their distinct chemical and physical properties, represent a significant and important research direction.

Key Research Goals:

Asymmetric Synthesis: The development of stereoselective synthetic routes to obtain each enantiomer in high purity. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Chiral Separation: The development of chromatographic methods for the separation of the racemic mixture.

Stereochemical Characterization: The use of techniques such as chiral chromatography and optical rotation measurements to determine the absolute configuration of the enantiomers.

Differential Property Analysis: A comparative study of the properties of the individual enantiomers, including their reactivity, spectroscopic characteristics, and interactions with other chiral molecules.

The exploration of these future research directions will undoubtedly contribute to a deeper understanding of the chemical nature of this compound and pave the way for its potential application in a variety of scientific and technological fields.

Q & A

Basic Question | Chemical Property Analysis

- pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis at extremes (pH < 2 or >10) due to imidazole ring protonation or hydroxyl group deprotonation .

- Reactivity : The hydroxyl group participates in esterification or etherification, while the imidazole nitrogen undergoes alkylation or coordination with metal ions .

- Storage : Store under inert gas at –20°C to prevent oxidation of the imidazole ring .

How can computational chemistry aid in predicting the metabolic pathways of this compound?

Advanced Question | Predictive Modeling

- In Silico Tools : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. The ethyl group may undergo oxidation (via CYP3A4), while the hydroxyl group could form glucuronides .

- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., hydroxylation) to prioritize experimental validation .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Question | Structural Analysis

- Hygroscopicity : The hydroxyl group may absorb moisture, requiring anhydrous crystallization conditions (e.g., ethanol/water mixtures) .

- Polymorphism : Screen solvents (e.g., acetonitrile vs. ethyl acetate) to isolate stable crystal forms. Co-crystallization with tartaric acid improves lattice stability .

How does the stereochemistry of the butan-2-ol moiety influence biological activity?

Advanced Question | Stereochemical Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.